2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzenesulfonyl group and a pyrimidine ring substituted with a methyl and phenyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the 2-Chlorobenzenesulfonyl Group: The piperazine ring is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 2-chlorobenzenesulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine ring with the pyrimidine ring under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N-cyclohexylacetamide
- **4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Uniqueness
Compared to similar compounds, 2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine exhibits unique structural features that enhance its binding affinity and specificity for certain biological targets. This makes it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22ClN5O2S/c1-16-15-20(24-17-7-3-2-4-8-17)25-21(23-16)26-11-13-27(14-12-26)30(28,29)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3,(H,23,24,25) |
InChI Key |
ASZYZDVLXNZKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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